molecular formula C18H14N2O B14801557 3-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide

3-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide

Cat. No.: B14801557
M. Wt: 274.3 g/mol
InChI Key: FVXMJXCDVCGQIV-UHFFFAOYSA-N
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Description

3-[(2-naphthylmethylene)amino]benzamide is an organic compound with the molecular formula C18H14N2O It is a benzamide derivative characterized by the presence of a naphthylmethylene group attached to the amino group of benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-naphthylmethylene)amino]benzamide typically involves the condensation of 2-naphthaldehyde with 3-aminobenzamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction can be represented as follows:

2-naphthaldehyde+3-aminobenzamide3-[(2-naphthylmethylene)amino]benzamide\text{2-naphthaldehyde} + \text{3-aminobenzamide} \rightarrow \text{3-[(2-naphthylmethylene)amino]benzamide} 2-naphthaldehyde+3-aminobenzamide→3-[(2-naphthylmethylene)amino]benzamide

Industrial Production Methods

While specific industrial production methods for 3-[(2-naphthylmethylene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-naphthylmethylene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3-[(2-naphthylmethyl)amino]benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-naphthylmethylene)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(2-naphthylmethylene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Sirtinol: A benzamide derivative with a similar structure, known for its role as a sirtuin inhibitor.

    3-aminobenzamide: A simpler benzamide derivative used as a poly ADP ribose polymerase (PARP) inhibitor.

Uniqueness

3-[(2-naphthylmethylene)amino]benzamide is unique due to the presence of the naphthylmethylene group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-(naphthalen-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C18H14N2O/c19-18(21)16-6-3-7-17(11-16)20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H2,19,21)

InChI Key

FVXMJXCDVCGQIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC(=C3)C(=O)N

Origin of Product

United States

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